2-Azaspiro[4.5]decane-1,3-dione
Overview
Description
2-Azaspiro[4.5]decane-1,3-dione is a chemical compound with the formula C9H13NO2 . It is a component of the chemical structures of several azapirones .
Synthesis Analysis
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione has been reported in several studies . One efficient method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . Another method involves a domino reaction with unactivated yne-en-ynes and substituted aryl halides in the presence of Pd (OAc) 2 –PPh3 .Molecular Structure Analysis
The molecular formula of 2-Azaspiro[4.5]decane-1,3-dione is C9H13NO2 . Its average mass is 167.205 Da and its monoisotopic mass is 167.094635 Da .Chemical Reactions Analysis
The chemical reactions involving 2-Azaspiro[4.5]decane-1,3-dione have been studied in various contexts . For instance, it has been used in the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes and in the preparation of diazaspiro[4.5]decane with exocyclic double bonds .Physical And Chemical Properties Analysis
2-Azaspiro[4.5]decane-1,3-dione has a molecular weight of 167.21 . More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications
Chemical Research
“2-Azaspiro[4.5]decane-1,3-dione” is a unique chemical compound with the linear formula C9H13NO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis of Spirotetramat
This compound is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience . The synthesis process involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .
Insecticide Development
Spirotetramat, synthesized from “2-Azaspiro[4.5]decane-1,3-dione”, is known for its unique two-way internal absorption and transport properties. It can be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Long-lasting Efficacy
Spirotetramat exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months . This makes it a valuable tool in pest management and crop protection.
Environmental Safety
Spirotetramat, derived from “2-Azaspiro[4.5]decane-1,3-dione”, is characterized by high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . These characteristics meet China’s pesticide requirements , making it a promising candidate for sustainable agriculture.
Cost-Effective Synthesis
The synthesis of Spirotetramat from “2-Azaspiro[4.5]decane-1,3-dione” is considered cost-effective. The proposed method offers mild conditions, simple operation, and good to excellent yields in each step .
Mechanism of Action
Target of Action
The primary target of 2-Azaspiro[4.5]decane-1,3-dione is the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
2-Azaspiro[4.5]decane-1,3-dione interacts with its targets, the GABAA receptors, resulting in potential anticonvulsant properties .
Biochemical Pathways
The affected biochemical pathway is the GABAergic pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability.
Pharmacokinetics
The ADME properties of 2-Azaspiro[4The compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 2-Azaspiro[4.5]decane-1,3-dione’s action are primarily related to its potential anticonvulsant properties . By modulating GABAA receptor activity, it may help to reduce neuronal excitability and potentially prevent seizures .
Action Environment
The action, efficacy, and stability of 2-Azaspiro[4.5]decane-1,3-dione can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.
Safety and Hazards
properties
IUPAC Name |
2-azaspiro[4.5]decane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBYWMNNPPFKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299441 | |
Record name | 2-azaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decane-1,3-dione | |
CAS RN |
1197-80-4 | |
Record name | 1197-80-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-azaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione scaffold have been explored for anticonvulsant activity, and what is the impact of these modifications on activity?
A1: Researchers have investigated a variety of structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione core to understand their impact on anticonvulsant activity. These modifications include:
Q2: How does the lipophilicity of 2-Azaspiro[4.5]decane-1,3-dione derivatives correlate with their anticonvulsant activity?
A2: Studies suggest a positive correlation between lipophilicity and anticonvulsant efficacy in a series of N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione []. This means that compounds with higher lipophilicity tend to exhibit stronger anticonvulsant activity []. This correlation suggests that lipophilicity might play a role in the compound's ability to cross the blood-brain barrier and reach its target site in the central nervous system.
A2: While the precise mechanisms are yet to be fully elucidated, some studies provide insights:
- Voltage-sensitive calcium channels (VSCCs): Although some N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione displayed anticonvulsant activity, they showed low affinity for VSCCs in in vitro tests []. This suggests that their anticonvulsant effects might be mediated through alternative mechanisms rather than direct interaction with VSCCs.
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